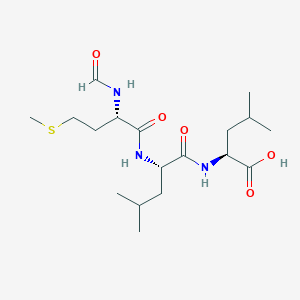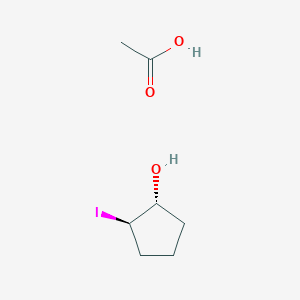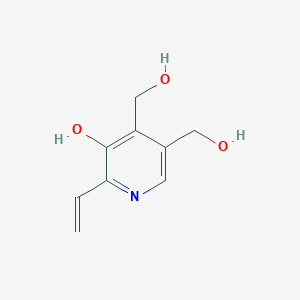
N-Formyl-L-methionyl-L-leucyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-methionyl-L-leucyl-L-leucine is a tripeptide composed of L-methionine, L-leucine, and L-leucine in a linear sequence with a formyl group at the amino terminus. This compound is known for its role in inducing leucocyte chemotaxis and macrophage activation, making it a significant molecule in immunological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-leucyl-L-leucine typically involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the protection of the amino group of L-methionine, followed by its coupling with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The formyl group is then introduced at the amino terminus to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-methionyl-L-leucyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Hydroxymethyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl-L-methionyl-L-leucyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and structure-activity relationship studies.
Biology: Acts as a potent inducer of leucocyte chemotaxis and macrophage activation, making it valuable in immunological studies.
Medicine: Investigated for its potential role in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
N-Formyl-L-methionyl-L-leucyl-L-leucine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leucocytes. This binding triggers a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and the release of inflammatory mediators. The primary molecular targets include formyl peptide receptors (FPRs), which play a crucial role in directing the inflammatory response to sites of infection or tissue damage .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine: Another formylated tripeptide with similar chemotactic properties.
N-Formyl-L-methionyl-L-leucyl-L-tyrosine: A variant with a tyrosine residue, exhibiting different receptor binding affinities and biological activities.
Uniqueness
N-Formyl-L-methionyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of two leucine residues, which influence its receptor binding and chemotactic properties. This distinct structure allows it to interact with a specific subset of formyl peptide receptors, leading to unique biological effects compared to other formylated peptides .
Properties
CAS No. |
59881-00-4 |
|---|---|
Molecular Formula |
C18H33N3O5S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H33N3O5S/c1-11(2)8-14(17(24)21-15(18(25)26)9-12(3)4)20-16(23)13(19-10-22)6-7-27-5/h10-15H,6-9H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t13-,14-,15-/m0/s1 |
InChI Key |
JIEPPWMHTXIHGQ-KKUMJFAQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)

![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)




![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)





